molecular formula C18H18N2O3S2 B4432660 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide

Cat. No.: B4432660
M. Wt: 374.5 g/mol
InChI Key: KGVVSWTWLOQJET-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the aromatic rings and the thiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine
  • N-(4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)(3-pyridinyl)methanamine

Uniqueness

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide is unique due to the presence of both a thiazole and a thiophene ring, which can impart distinct electronic properties. Additionally, the dimethoxyphenyl group can influence the compound’s reactivity and interaction with biological targets.

This compound’s unique combination of structural features makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-13-7-11(9-24-13)17(21)20-18-19-15(10-25-18)14-8-12(22-2)5-6-16(14)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVVSWTWLOQJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
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N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
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N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
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N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
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N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
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N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide

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